molecular formula C12H11N9S B11490298 ({5-[(5-amino-1H-tetrazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile

({5-[(5-amino-1H-tetrazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile

Cat. No.: B11490298
M. Wt: 313.34 g/mol
InChI Key: GQNQAINJBCQRNO-UHFFFAOYSA-N
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Description

2-({5-[(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETONITRILE is a complex organic compound featuring a unique combination of tetrazole, triazole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the tetrazole and triazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include hydrazine, sodium azide, and various catalysts to facilitate the formation of the tetrazole and triazole rings.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-({5-[(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETONITRILE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-({5-[(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application, whether it be antimicrobial, anticancer, or another therapeutic use.

Comparison with Similar Compounds

Similar Compounds

    2-({5-[(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETONITRILE: shares similarities with other tetrazole and triazole derivatives, such as:

Uniqueness

The uniqueness of 2-({5-[(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETONITRILE lies in its combined structural features, which confer specific chemical reactivity and potential biological activity. Its dual tetrazole-triazole framework is particularly noteworthy for its versatility in various applications.

Properties

Molecular Formula

C12H11N9S

Molecular Weight

313.34 g/mol

IUPAC Name

2-[[5-[(5-aminotetrazol-1-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetonitrile

InChI

InChI=1S/C12H11N9S/c13-6-7-22-12-17-15-10(8-20-11(14)16-18-19-20)21(12)9-4-2-1-3-5-9/h1-5H,7-8H2,(H2,14,16,19)

InChI Key

GQNQAINJBCQRNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC#N)CN3C(=NN=N3)N

Origin of Product

United States

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